2-[(2-aminophenyl)sulfanyl]-4-chloro-N-methyl-5-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-N-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes an aminophenyl group, a chlorobenzamide core, and a morpholine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-N-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the aminophenyl sulfanyl intermediate: This step involves the reaction of 2-aminophenyl disulfide with appropriate reagents to form the desired intermediate.
Chlorination and methylation: The intermediate is then subjected to chlorination and methylation reactions to introduce the chloro and methyl groups.
Introduction of the morpholine sulfonyl group: The final step involves the reaction of the intermediate with morpholine sulfonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-N-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-N-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-N-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, modulating their activities.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diaminodiphenyl disulfide
- 2-Aminophenyl disulfide
- 4-(Morpholine-4-sulfonyl)aniline
Uniqueness
2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-N-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C18H20ClN3O4S2 |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-4-chloro-N-methyl-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H20ClN3O4S2/c1-21-18(23)12-10-17(28(24,25)22-6-8-26-9-7-22)13(19)11-16(12)27-15-5-3-2-4-14(15)20/h2-5,10-11H,6-9,20H2,1H3,(H,21,23) |
InChI Key |
HVVPGJBZOQULHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1SC2=CC=CC=C2N)Cl)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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